molecular formula C16H11Cl2NO B13813203 3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one

3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one

Cat. No.: B13813203
M. Wt: 304.2 g/mol
InChI Key: SEJBWULUMBDXHW-UHFFFAOYSA-N
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Description

3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one typically involves the reaction of 4-chloro-2-aminobenzophenone with phosphorus oxychloride (POCl3) under reflux conditions. This reaction leads to the formation of the quinoline ring system with the desired substituents. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The chloro groups on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Its derivatives are being explored for their potential use in treating diseases such as malaria and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. Additionally, it may disrupt microbial cell membranes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Quinoline N-oxides: Useful intermediates in organic synthesis.

    Dihydroquinoline derivatives: Studied for their potential therapeutic applications.

Uniqueness

3,3-Dichloro-2-(4-methylphenyl)quinolin-4-one stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its dichloro and methylphenyl substituents contribute to its potential as a versatile intermediate in the synthesis of various derivatives with diverse applications.

Properties

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

3,3-dichloro-2-(4-methylphenyl)quinolin-4-one

InChI

InChI=1S/C16H11Cl2NO/c1-10-6-8-11(9-7-10)14-16(17,18)15(20)12-4-2-3-5-13(12)19-14/h2-9H,1H3

InChI Key

SEJBWULUMBDXHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)C2(Cl)Cl

Origin of Product

United States

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